molecular formula C10H6F3NO B061403 5-(3-(Trifluoromethyl)phenyl)oxazole CAS No. 175205-48-8

5-(3-(Trifluoromethyl)phenyl)oxazole

Cat. No.: B061403
CAS No.: 175205-48-8
M. Wt: 213.16 g/mol
InChI Key: VZPSLWXHNGQMCO-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)oxazole is an organic compound with the molecular formula C10H6F3NO. It is characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 3-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes in the presence of a base. The reaction proceeds through the formation of an intermediate nitrile oxide, which undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the phenyl or oxazole rings .

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can interact with enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the oxazole ring also imparts distinct electronic properties, making it valuable in various applications .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(4-8)9-5-14-6-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPSLWXHNGQMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380610
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-48-8
Record name 5-[3-(Trifluoromethyl)phenyl]oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-48-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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